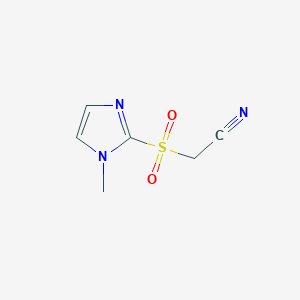
(1-Methyl-1H-imidazole-2-sulfonyl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Methyl-1H-imidazole-2-sulfonyl)acetonitrile, also known as MIAS, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. MIAS is a versatile reagent that is widely used in the synthesis of various organic compounds and has demonstrated promising results in biochemical and physiological studies. In
作用机制
(1-Methyl-1H-imidazole-2-sulfonyl)acetonitrile is a sulfonylating agent that reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters. The reaction typically occurs under mild conditions and is highly selective. The mechanism of action of (1-Methyl-1H-imidazole-2-sulfonyl)acetonitrile involves the nucleophilic attack of the amine or alcohol on the sulfonyl chloride group of (1-Methyl-1H-imidazole-2-sulfonyl)acetonitrile, followed by the elimination of HCl to form the sulfonamide or sulfonate ester.
生化和生理效应
(1-Methyl-1H-imidazole-2-sulfonyl)acetonitrile has demonstrated promising results in biochemical and physiological studies. It has been shown to inhibit the activity of certain enzymes such as carbonic anhydrase and aldose reductase. (1-Methyl-1H-imidazole-2-sulfonyl)acetonitrile has also been shown to have anti-inflammatory and anti-tumor properties. (1-Methyl-1H-imidazole-2-sulfonyl)acetonitrile has been studied for its potential use in the treatment of various diseases such as diabetes, cancer, and Alzheimer's disease.
实验室实验的优点和局限性
The advantages of using (1-Methyl-1H-imidazole-2-sulfonyl)acetonitrile in lab experiments include its high selectivity, mild reaction conditions, and ability to form sulfonamides and sulfonate esters. (1-Methyl-1H-imidazole-2-sulfonyl)acetonitrile is also readily available and relatively inexpensive. The limitations of using (1-Methyl-1H-imidazole-2-sulfonyl)acetonitrile in lab experiments include its potential toxicity and the need for careful handling. (1-Methyl-1H-imidazole-2-sulfonyl)acetonitrile can also be difficult to purify and can form impurities during the reaction.
未来方向
There are several future directions for the use of (1-Methyl-1H-imidazole-2-sulfonyl)acetonitrile in scientific research. One potential direction is the development of new synthetic methods using (1-Methyl-1H-imidazole-2-sulfonyl)acetonitrile as a reagent. Another direction is the exploration of (1-Methyl-1H-imidazole-2-sulfonyl)acetonitrile as a potential drug candidate for the treatment of various diseases. (1-Methyl-1H-imidazole-2-sulfonyl)acetonitrile could also be used as a probe to study the activity of enzymes and other biological targets. Further studies are needed to explore the full potential of (1-Methyl-1H-imidazole-2-sulfonyl)acetonitrile in scientific research.
In conclusion, (1-Methyl-1H-imidazole-2-sulfonyl)acetonitrile is a versatile reagent that has found applications in various fields of scientific research. Its unique properties and potential applications make it an attractive compound for further studies. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of (1-Methyl-1H-imidazole-2-sulfonyl)acetonitrile have been discussed in this paper.
合成方法
(1-Methyl-1H-imidazole-2-sulfonyl)acetonitrile can be synthesized by the reaction of 1-methylimidazole-2-sulfonyl chloride and acetonitrile. The reaction is typically carried out in the presence of a base such as triethylamine or sodium carbonate. The resulting product is a white crystalline solid that is soluble in polar solvents such as water, methanol, and ethanol.
科学研究应用
(1-Methyl-1H-imidazole-2-sulfonyl)acetonitrile has been widely used in scientific research as a versatile reagent for the synthesis of various organic compounds. It has demonstrated promising results in the synthesis of sulfonamides, sulfonate esters, and other sulfonyl-containing compounds. (1-Methyl-1H-imidazole-2-sulfonyl)acetonitrile has also been used as a reagent for the synthesis of imidazoles and imidazolium salts. (1-Methyl-1H-imidazole-2-sulfonyl)acetonitrile has found applications in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
属性
CAS 编号 |
175137-63-0 |
|---|---|
产品名称 |
(1-Methyl-1H-imidazole-2-sulfonyl)acetonitrile |
分子式 |
C6H7N3O2S |
分子量 |
185.21 g/mol |
IUPAC 名称 |
2-(1-methylimidazol-2-yl)sulfonylacetonitrile |
InChI |
InChI=1S/C6H7N3O2S/c1-9-4-3-8-6(9)12(10,11)5-2-7/h3-4H,5H2,1H3 |
InChI 键 |
OYILDXVDUGFESJ-UHFFFAOYSA-N |
SMILES |
CN1C=CN=C1S(=O)(=O)CC#N |
规范 SMILES |
CN1C=CN=C1S(=O)(=O)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethanone, 1-(5,6-dihydro-4H-thieno[3,4-c]pyrrol-1-yl)-(9CI)](/img/structure/B64344.png)
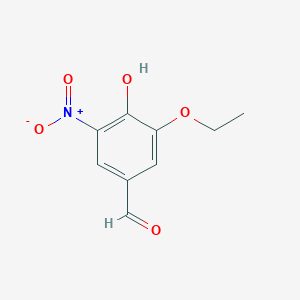
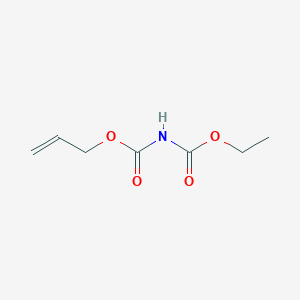
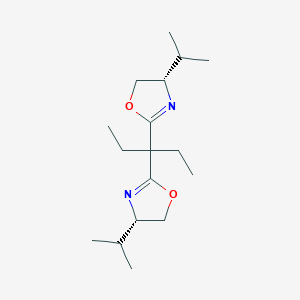

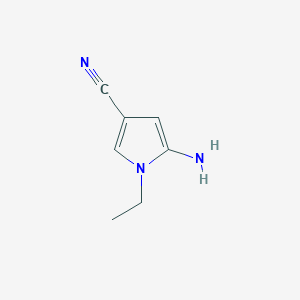

![1-(1H-Benzo[d]imidazol-4-yl)ethanone](/img/structure/B64361.png)
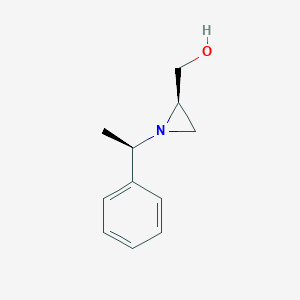
![5-Nitrobenzo[d]thiazole-2-carbonitrile](/img/structure/B64364.png)
![4-Chloro-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B64367.png)
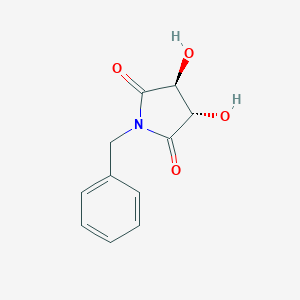
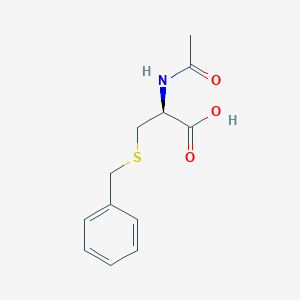
![1-Bromo-3-tert-butyl-5-methyl-2-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B64375.png)